molecular formula C14H19NO4 B064540 (R)-N-Boc-3-Amino-3-phenylpropanoic acid CAS No. 161024-80-2

(R)-N-Boc-3-Amino-3-phenylpropanoic acid

Cat. No.: B064540
CAS No.: 161024-80-2
M. Wt: 265.3 g/mol
InChI Key: JTNQFJPZRTURSI-LLVKDONJSA-N
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Description

(R)-N-Boc-3-Amino-3-phenylpropanoic acid is a high-value, enantiopure chiral building block essential for advanced chemical and pharmaceutical research. This compound serves as a key precursor in the synthesis of complex molecules, particularly in medicinal chemistry where its structure provides a rigid, stereodefined scaffold. The (R)-configuration at the stereocenter is critical for inducing specific three-dimensional interactions with biological targets, making it invaluable for creating chiral probes, peptidomimetics, and constrained peptides with enhanced metabolic stability and binding affinity. Its primary applications include the development of protease inhibitors, the incorporation of β-amino acids into peptide backbones to modulate secondary structure, and the construction of pharmacophores for drug discovery programs targeting neurological disorders and oncology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNQFJPZRTURSI-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426539
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161024-80-2
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for R N Boc 3 Amino 3 Phenylpropanoic Acid

Enantioselective Synthetic Routes

The synthesis of enantiopure β-amino acids like (R)-N-Boc-3-Amino-3-phenylpropanoic acid is a key challenge in organic synthesis. A variety of enantioselective strategies have been developed to address this, including asymmetric catalysis, the use of chiral auxiliaries, biocatalytic transformations, and resolution techniques.

Asymmetric Catalytic Approaches for Stereocontrol

Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. researchgate.net For the synthesis of β-amino acids, transition metal catalysis, organocatalysis, and biocatalysis are prominent methods. rsc.org

One of the most effective methods is the asymmetric hydrogenation of β-aminoacrylates. Rhodium and Ruthenium complexes with chiral phosphine ligands are widely used for this purpose. For instance, the hydrogenation of (Z)-enamines catalyzed by bisphosphine ligands has been shown to proceed with high yields, often exceeding 90%.

Catalyst/Ligand SystemSubstrateYield (%)Enantiomeric Excess (e.e.) (%)
Ru(OAc)₂ with chiral phosphine ligandsN-acyl-β-(amino) acrylatesHigh>95
Rh-bisphosphine complexes(Z)-enamines>90High

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool. For example, cinchona alkaloid-catalyzed reactions have been used in the synthesis of N-Boc imines, leading to moderately enantioselective β-amino acids. researchgate.net

Chiral Auxiliary-Mediated Synthesis Strategies

Chiral auxiliaries are chiral compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. tcichemicals.com After the desired stereocenter is created, the auxiliary is removed. This method is highly reliable for achieving high levels of stereocontrol.

A classic example is the use of Evans oxazolidinone auxiliaries. These are acylated and then subjected to diastereoselective enolate reactions. Subsequent cleavage of the auxiliary yields the desired chiral β-amino acid. While effective, this method requires stoichiometric amounts of the chiral auxiliary and additional steps for its attachment and removal. researchgate.net

Chiral AuxiliaryKey Reaction StepDiastereomeric Ratio (d.r.)
Evans OxazolidinoneDiastereoselective enolate alkylation>95:5
(R)- or (S)-N-phenylpantolactamEsterification of racemic acid chloridesup to 93:7

Biocatalytic and Chemoenzymatic Transformations

Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.gov Transaminases, for example, are pyridoxal 5'-dependent enzymes that can catalyze the synthesis of optically pure β-amino acids. researchgate.net They can be used for either the kinetic resolution of racemic β-amino acids or the asymmetric synthesis from a prochiral β-keto acid. researchgate.net

Chemoenzymatic approaches combine the advantages of both chemical and enzymatic methods. For instance, a racemic β-amino ester can be resolved using a lipase, such as Candida antarctica lipase A (CAL-A), which selectively acylates one enantiomer, allowing for the separation of the two. researchgate.netkuleuven.be

EnzymeTransformation TypeSubstrateKey Finding
Transaminase (ArAT)Asymmetric synthesisβ-keto acidCan produce β-branched phenylalanine derivatives with high stereoselectivity. nih.gov
Candida antarctica Lipase A (CAL-A)Enantioselective N-acylationRacemic β-amino esterE-value >> 200, affording >99% e.e. at 50% conversion. researchgate.net
Lipase from Candida rugosaKinetic resolutionRacemic β-blocker building blockOptimal system yielded a product with high enantiomeric purity (E = 67.5). nih.gov

Resolution Techniques for Enantiomeric Enrichment

Resolution is the separation of a racemic mixture into its constituent enantiomers. While often considered a less elegant approach than asymmetric synthesis, it remains a practical method for obtaining enantiopure compounds on a large scale.

Diastereomeric Salt Formation: This classic method involves reacting the racemic N-Boc-3-Amino-3-phenylpropanoic acid with a chiral resolving agent (a chiral base or acid) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Kinetic Resolution: As mentioned in the biocatalysis section, enzymatic kinetic resolution is a highly effective method. nih.gov An enzyme selectively reacts with one enantiomer of the racemate, leaving the other enantiomer unreacted and thus enriched. For example, lipases can be used for the enantioselective acylation of racemic β-amino esters. mdpi.com

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) to separate enantiomers. khanacademy.org The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. khanacademy.orgnih.gov This method is often used for analytical purposes but can be scaled up for preparative separations.

Control of Diastereoselectivity and Enantioselectivity

Achieving high levels of both diastereoselectivity and enantioselectivity is crucial for the synthesis of complex molecules. nih.gov In the context of this compound, which has one stereocenter, the focus is primarily on enantioselectivity.

The choice of catalyst, ligand, chiral auxiliary, solvent, and temperature all play a significant role in determining the stereochemical outcome of a reaction. For instance, in asymmetric hydrogenation, the structure of the chiral phosphine ligand is critical for inducing high enantioselectivity. Similarly, in chiral auxiliary-mediated synthesis, the steric hindrance of the auxiliary effectively shields one face of the molecule, directing the attack of the reagent to the other face. tcichemicals.com

Optimization of Reaction Conditions and Process Efficiency

For the industrial production of this compound, the optimization of reaction conditions is essential to ensure a safe, cost-effective, and scalable process. This involves a systematic study of various reaction parameters to maximize yield and purity while minimizing costs and environmental impact. nih.govrsc.org

Key parameters for optimization include:

Catalyst Loading: Minimizing the amount of expensive transition metal catalysts or enzymes without compromising yield or enantioselectivity.

Solvent Selection: Choosing a solvent that not only facilitates the reaction but is also environmentally friendly and easy to remove and recycle.

Reaction Temperature and Time: Identifying the optimal temperature and reaction time to achieve complete conversion while minimizing the formation of byproducts. researchgate.net

Substrate Concentration: Maximizing the concentration of reactants to improve throughput and reduce solvent usage.

A thorough investigation of these parameters can lead to a more efficient and economical synthesis process suitable for large-scale production. nih.gov

R N Boc 3 Amino 3 Phenylpropanoic Acid As a Chiral Building Block in Complex Molecule Synthesis

Utility in the Synthesis of Pharmaceutical Precursors

The defined stereochemistry of (R)-N-Boc-3-Amino-3-phenylpropanoic acid makes it a crucial starting material for the synthesis of enantiomerically pure pharmaceutical intermediates. Its structural rigidity and functional handles allow for its incorporation into a variety of molecular architectures destined for therapeutic applications.

This compound serves as a precursor to key intermediates in the synthesis of various Active Pharmaceutical Ingredients (APIs). A prominent example of its utility is in the synthesis of (R)-3-(Boc-amino)piperidine, a critical component for a class of drugs known as dipeptidyl peptidase IV (DPP-4) inhibitors. chemicalbook.com These inhibitors are used in the treatment of type 2 diabetes.

One of the most notable APIs synthesized using an intermediate derived from this chiral building block is Alogliptin. chemicalbook.combeilstein-journals.org Alogliptin is a potent and selective DPP-4 inhibitor. beilstein-journals.org The synthesis of Alogliptin involves the coupling of a pyrimidine (B1678525) derivative with (R)-3-aminopiperidine, which can be prepared from this compound through a series of chemical transformations. chemicalbook.comnewdrugapprovals.org The (R)-configuration of the aminopiperidine moiety is crucial for the drug's efficacy, highlighting the importance of using an enantiomerically pure starting material like this compound. The synthesis of Alogliptin showcases a practical application of this chiral building block in the production of a commercially significant pharmaceutical agent. beilstein-journals.orgnewdrugapprovals.org

APITherapeutic ClassKey Intermediate
AlogliptinDPP-4 Inhibitor (Type 2 Diabetes)(R)-3-(Boc-amino)piperidine
LinagliptinDPP-4 Inhibitor (Type 2 Diabetes)(R)-3-aminopiperidine moiety
TrelagliptinDPP-4 Inhibitor (Type 2 Diabetes)(R)-3-aminopiperidine moiety

The molecular framework of this compound is itself a valuable scaffold for the development of new drug candidates. The phenyl ring, the propanoic acid backbone, and the stereocenter at the C3 position provide a versatile template for medicinal chemists to design novel bioactive molecules. The 3-aminopiperidine ring system, often derived from this compound, is a key structural feature in numerous biologically active compounds and natural products. researchgate.net

For instance, the 3-phenylpropanoic acid structure can be found in a variety of compounds being investigated for their therapeutic potential. By modifying the phenyl ring, the carboxylic acid, or the amino group, chemists can fine-tune the pharmacological properties of the resulting molecules. This has led to the development of novel DPP-4 inhibitors and other enzyme inhibitors where the core structure derived from this compound is essential for binding to the active site of the target enzyme. mdpi.comtandfonline.com The phenyl group can engage in hydrophobic interactions, while the amino and carboxyl groups can form hydrogen bonds, making this scaffold ideal for designing enzyme inhibitors. mdpi.com

Applications in Peptidomimetic and Modified Peptide Synthesis

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. This compound, as a β-amino acid, is a key building block in the synthesis of peptidomimetics because peptides incorporating β-amino acids are more resistant to enzymatic degradation.

A significant application in this area is the synthesis of β-turn mimetics. nih.govwhiterose.ac.uk β-turns are common secondary structures in proteins and are often involved in molecular recognition processes. By incorporating this compound or its derivatives into a peptide sequence, it is possible to induce a β-turn conformation. nih.govru.nl This is particularly useful in the design of receptor ligands and enzyme inhibitors where a specific three-dimensional structure is required for activity. The synthesis of conformationally constrained dipeptide mimics, such as hydroxypyrrolizidinones, demonstrates the utility of Boc-protected amino acids in creating rigid scaffolds that mimic peptide secondary structures. oatext.com

Peptidomimetic TypeStructural FeatureAdvantage
β-turn mimeticsConstrained cyclic or bicyclic structuresEnforces a specific bioactive conformation
β-peptidesPeptides containing β-amino acidsIncreased stability against proteolysis

Role in the Formation of Heterocyclic Systems

The chemical structure of this compound is well-suited for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals. The amino and carboxylic acid functionalities can participate in intramolecular cyclization reactions to form rings of different sizes.

One of the most important applications is in the synthesis of β-lactams. The 2-azetidinone ring of β-lactams is a key feature of penicillin and cephalosporin (B10832234) antibiotics. The cyclization of β-amino acids, such as 3-amino-3-phenylpropanoic acid derivatives, is a common method for preparing the β-lactam ring. beilstein-journals.org Furthermore, as previously discussed, this chiral building block is instrumental in the synthesis of piperidine (B6355638) derivatives. The piperidine ring is a prevalent scaffold in medicinal chemistry, and the ability to synthesize enantiomerically pure substituted piperidines is of great importance. chemicalbook.comresearchgate.net The synthesis of (R)-3-(Boc-amino)piperidine is a prime example of how this building block is used to create a valuable heterocyclic intermediate. rutgers.edu

Development of Libraries of Stereodefined Compounds

Combinatorial chemistry is a powerful tool for drug discovery, allowing for the rapid synthesis of large numbers of compounds, known as libraries, which can then be screened for biological activity. This compound is an ideal building block for the creation of stereodefined compound libraries due to its defined stereochemistry and the versatility of the Boc protecting group.

Solid-phase peptide synthesis (SPPS) is a common technique for generating peptide and peptidomimetic libraries. peptide.comchempep.comkennesaw.edu In this method, amino acids are sequentially coupled to a growing chain that is attached to a solid support. The use of Boc-protected amino acids is a well-established strategy in SPPS. chempep.commdpi.com By incorporating this compound into a solid-phase synthesis workflow, it is possible to generate libraries of peptides and peptidomimetics containing this non-proteinogenic, chiral β-amino acid. This greatly expands the chemical diversity of the library and increases the chances of discovering novel bioactive compounds. nih.gov

Library Synthesis TechniqueRole of this compoundOutcome
Solid-Phase Peptide Synthesis (SPPS)As a Boc-protected, non-proteinogenic amino acid building blockLibrary of stereodefined peptides and peptidomimetics with increased structural diversity
Parallel SynthesisAs a chiral scaffold for derivatizationLibrary of small molecules with a common stereodefined core

Derivatization and Functionalization Strategies of R N Boc 3 Amino 3 Phenylpropanoic Acid

Transformation of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for various chemical transformations, including esterification, amidation, and reduction to the corresponding primary alcohol.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy to modify the compound's solubility, protect the acid functionality, or prepare it for further reactions, such as reductions. Standard methods include Fischer esterification with an alcohol under acidic catalysis or milder, base-catalyzed reactions with alkyl halides. For more sensitive substrates, coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) can be employed to facilitate ester formation with a wide range of alcohols.

Amidation: The formation of an amide bond is fundamental in peptide synthesis and the creation of other biologically active molecules. This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. A host of modern peptide coupling reagents can be utilized for this purpose, including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an additive like HOBt (Hydroxybenzotriazole) to suppress side reactions and minimize racemization.

Reduction to Amino Alcohols: The carboxylic acid can be reduced to a primary alcohol, yielding (R)-N-Boc-3-amino-3-phenylpropan-1-ol. Direct reduction with powerful reagents like lithium aluminum hydride (LiAlH4) is effective, though its high reactivity can be a drawback. stackexchange.com A milder and more selective approach involves a two-step process where the carboxylic acid is first converted to a more reactive intermediate, such as a mixed anhydride (B1165640) using ethyl chloroformate, which is then reduced with sodium borohydride (B1222165) (NaBH4) in water. core.ac.uk This method has been shown to be satisfactory and result in little racemization. core.ac.uk The NaBH4/I2 system has also been identified as an effective reagent for reducing N-protected amino acids to their corresponding amino alcohols. stackexchange.com

Table 1: Selected Methods for the Reduction of N-Protected Amino Acid Carboxylic Moieties
Reducing SystemIntermediate/ActivatorConditionsKey FeaturesReference
LiAlH₄None (Direct Reduction)Anhydrous THFHighly reactive, not selective for other reducible groups. stackexchange.com
NaBH₄Mixed Anhydride (e.g., with Ethyl Chloroformate)THF, then NaBH₄ in waterMilder conditions, good yields, low racemization. core.ac.uk core.ac.uk
NaBH₄ / I₂None (Direct Reduction)Anhydrous THFSelective for carboxylic acids over esters. stackexchange.com stackexchange.com
NaBH₄Cyanuric Chloride / N-MethylmorpholineDME, then NaBH₄ in waterEfficient activation, uses inexpensive reagents. sciencemadness.org sciencemadness.org
DIBAL-HCDI (1,1'-Carbonyldiimidazole)One-pot reactionCan be controlled to yield the aldehyde instead of the alcohol. rsc.org rsc.org

Modifications and Reactions at the Nitrogen Center

The nitrogen atom, once deprotected, is a nucleophilic center that can undergo various reactions, most notably N-alkylation and N-acylation. These modifications are crucial for synthesizing N-substituted beta-amino acids, which are key components of many peptidomimetics and bioactive compounds.

The first step in modifying the nitrogen center is the removal of the Boc protecting group, which is discussed in detail in section 4.4. Once the free amine is obtained, it can be functionalized.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through several methods. Reductive amination is a common approach, involving the reaction of the free amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ with agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (STAB). Direct N-alkylation using alkyl halides can also be performed, though it carries the risk of over-alkylation to form quaternary ammonium (B1175870) salts. More recently, catalytic methods using alcohols as alkylating agents have been developed, offering a greener alternative that produces water as the only byproduct. nih.gov

N-Acylation: The free amine can be readily acylated by reacting it with acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, to form a stable amide bond. This reaction is fundamental for extending a peptide chain or introducing other functional moieties to the nitrogen atom.

Table 2: Strategies for N-Alkylation of the Deprotected Amino Group
MethodReagentsTypical ConditionsAdvantagesReference
Reductive AminationAldehyde or Ketone; Reducing agent (e.g., NaBH₃CN, STAB)Methanol or Dichloroethane, often with mild acidHigh selectivity for mono-alkylation, wide substrate scope. nih.gov
Direct AlkylationAlkyl Halide (e.g., R-Br, R-I); Base (e.g., K₂CO₃, Et₃N)Polar aprotic solvent (e.g., DMF, Acetonitrile)Simple procedure for introducing primary alkyl groups. nih.gov
Catalytic Alkylation with AlcoholsAlcohol; Ruthenium or Iridium catalystHigh temperature, often neat or in a high-boiling solventAtom-economical, produces water as the only byproduct. nih.gov nih.govresearchgate.net

Strategic Functionalization of the Phenyl Ring

The phenyl ring offers a scaffold for introducing additional functionality through electrophilic aromatic substitution (EAS) reactions. The existing substituent, an (R)-N-Boc-3-aminopropyl group, influences the position and rate of these substitutions. The alkyl group is electron-donating through induction, making it an activating group. Therefore, it directs incoming electrophiles primarily to the ortho and para positions.

Nitration: The introduction of a nitro group (-NO2) onto the phenyl ring can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). masterorganicchemistry.com The resulting nitro-substituted compound can serve as a precursor for further transformations, such as reduction to an amino group, which can then be diazotized or acylated.

Halogenation: Halogens such as bromine or chlorine can be introduced onto the phenyl ring using the appropriate halogen (e.g., Br2) and a Lewis acid catalyst (e.g., FeBr3). This reaction provides a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

Friedel-Crafts Reactions: Friedel-Crafts acylation or alkylation can introduce acyl or alkyl groups, respectively. However, the presence of the N-Boc group can complicate these reactions, as the nitrogen's lone pairs can coordinate with the Lewis acid catalyst, potentially deactivating it or leading to undesired side reactions. Careful selection of reaction conditions and catalysts is necessary to achieve the desired outcome.

Table 3: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
ReactionTypical ReagentsElectrophileExpected ProductsReference
NitrationHNO₃, H₂SO₄NO₂⁺ (Nitronium ion)ortho- and para-nitro derivatives masterorganicchemistry.com
Halogenation (Bromination)Br₂, FeBr₃Br⁺ortho- and para-bromo derivatives masterorganicchemistry.com
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺ (Acylium ion)ortho- and para-acyl derivatives (potential for catalyst complexation) masterorganicchemistry.com

Chemoselective Deprotection Protocols for the Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its relatively easy removal under acidic conditions. nih.gov However, when other acid-sensitive functional groups are present in the molecule (such as tert-butyl esters), chemoselective deprotection becomes critical.

Standard Acidic Cleavage: The most common method for Boc deprotection is treatment with strong acids. researchgate.net A solution of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (B109758) (DCM), typically at a concentration of 25-50%, readily cleaves the Boc group at room temperature. Anhydrous hydrogen chloride (HCl) in an organic solvent such as dioxane or ethyl acetate (B1210297) is another effective reagent.

Mild and Chemoselective Methods: To avoid the cleavage of other acid-labile groups, various milder protocols have been developed. Lewis acids have been shown to be effective for this purpose. For instance, bismuth(III) trichloride (B1173362) (BiCl3) in a mixture of acetonitrile (B52724) and water can selectively remove the Boc group in the presence of acid-sensitive groups like tert-butyl esters. researchgate.net Other Lewis acids such as ferric chloride (FeCl3) have also been reported for this transformation. researchgate.net Additionally, non-traditional methods, such as using oxalyl chloride in methanol, have been developed for mild deprotection under room temperature conditions. nih.gov These selective methods are invaluable in complex, multi-step syntheses where functional group compatibility is paramount.

Table 4: Comparison of Boc Deprotection Protocols
Reagent(s)ConditionsSelectivity ProfileReference
Trifluoroacetic Acid (TFA) / CH₂Cl₂Room temperature, 1-2 hoursStrongly acidic; cleaves other acid-labile groups (e.g., t-butyl esters).
HCl in DioxaneRoom temperature, 1-2 hoursStrongly acidic; similar profile to TFA.
Bismuth(III) Trichloride (BiCl₃)Acetonitrile/water, 55°CHighly chemoselective; does not affect t-butyl esters or Pmc groups. researchgate.net researchgate.net
Oxalyl Chloride / MethanolRoom temperature, 1-4 hoursMild conditions, suitable for a diverse set of substrates. nih.gov nih.gov
Samarium(III) Chloride (SmCl₃)Methanol, room temperatureExcellent catalyst for chemoselective deprotection of acid-sensitive groups. organic-chemistry.org organic-chemistry.org

Advanced Spectroscopic and Stereochemical Characterization

Chiroptical Methods for Absolute Configuration Determination (e.g., Optical Rotation, Circular Dichroism)

Chiroptical methods are essential for characterizing chiral molecules by their interaction with plane-polarized light. These techniques provide valuable information about the absolute configuration of a stereocenter.

Optical Rotation:

Circular Dichroism (CD):

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly useful for studying the stereochemistry of molecules containing chromophores. In (R)-N-Boc-3-Amino-3-phenylpropanoic acid, the phenyl ring and the carbonyl groups of the carboxylic acid and the Boc-protecting group act as chromophores. The CD spectrum of an N-Boc protected amino acid typically displays characteristic Cotton effects. For instance, the n→π* transition of the carbonyl groups, often observed in the 225-235 nm region, can provide information about the conformation and absolute configuration of the molecule. researchgate.net The sign and intensity of the Cotton effects in the CD spectrum are directly related to the stereochemistry of the chiral center. While specific CD spectra for this compound are not detailed in the provided search results, the technique remains a powerful tool for its stereochemical analysis. researchgate.netnih.govresearchgate.net

Table 5.1: Chiroptical Data for Related Phenylpropanoic Acid Derivatives
CompoundSpecific Rotation ([α]D)Concentration and Solvent
(S)-3-Amino-3-phenylpropanoic Acid-6.0 to -8.0°c=1, water

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. Advanced NMR techniques can also be employed for the stereochemical assignment of chiral compounds.

For this compound, one-dimensional NMR (¹H and ¹³C) is used to confirm the connectivity of the atoms. To establish the stereochemistry, more advanced, multi-dimensional NMR experiments are necessary.

Correlation Spectroscopy (COSY): This 2D NMR technique identifies protons that are coupled to each other, helping to map out the spin systems within the molecule.

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations beyond directly coupled protons, revealing entire spin systems of coupled protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is crucial for determining stereochemistry as it identifies protons that are close to each other in space, regardless of their bonding connectivity. For this compound, NOE correlations between the protons on the chiral center and other parts of the molecule can help to define its three-dimensional structure and relative stereochemistry.

In the absence of a second chiral center, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) in NMR can be employed to differentiate enantiomers. These agents interact with the enantiomers to form diastereomeric complexes, which will have distinct NMR spectra, allowing for the determination of enantiomeric purity.

Table 5.2: Application of Advanced NMR Techniques for Stereochemical Analysis
NMR TechniqueInformation ProvidedRelevance to this compound
COSYIdentifies scalar-coupled protons (through-bond connectivity).Confirms the proton network within the molecule.
TOCSYReveals entire spin systems of coupled protons.Elucidates the complete proton spin systems.
NOESYIdentifies protons that are close in space (through-space connectivity).Provides information about the 3D conformation and helps in stereochemical assignment.

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Analysis

Chiral chromatography is the most widely used technique for the separation of enantiomers and the determination of enantiomeric purity. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the standard method for analyzing N-protected amino acids.

The enantiomeric purity of this compound is a critical parameter, with commercial suppliers often guaranteeing an enantiomeric excess (ee) of 98% or higher. fishersci.com This is typically determined by chiral HPLC.

Several types of chiral stationary phases are effective for the separation of N-Boc protected amino acids:

Polysaccharide-based CSPs: Columns such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® series) are highly effective for resolving a wide range of chiral compounds, including N-protected amino acids. csic.es

Macrocyclic Glycopeptide-based CSPs: Chiral stationary phases like Chirobiotic T (based on teicoplanin) have shown broad selectivity for N-blocked amino acids. sigmaaldrich.comsigmaaldrich.comresearchgate.net

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers. The detector, usually a UV detector, monitors the elution of the two enantiomers, and the ratio of their peak areas is used to calculate the enantiomeric excess.

Table 5.3: Common Chiral Stationary Phases for N-Boc-Amino Acid Separation
Chiral Stationary Phase (CSP) TypeExampleApplication
Polysaccharide-basedChiralpak® IA, Chiralpak® ICSeparation of cis- and trans-β-phenylproline precursors. csic.es
Macrocyclic Glycopeptide-basedChirobiotic T, Chirobiotic RBroad selectivity for FMOC and t-BOC amino acids. sigmaaldrich.com
Donor-acceptor (Pirkle) type(R,R) Whelk-O1Separation of β-amino-β-(4-bromophenyl) propionic acid. tsijournals.com

X-ray Crystallography for Solid-State Structure and Chirality Confirmation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of the atomic positions can be generated.

For this compound, a successful single-crystal X-ray diffraction analysis would provide:

Precise bond lengths and angles.

The conformation of the molecule in the solid state.

The absolute configuration of the chiral center, which can be determined using anomalous dispersion effects, typically by referencing the known configuration of a part of the molecule or by using specific crystallographic parameters (e.g., the Flack parameter).

Details of intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

While a specific crystal structure for this compound was not found in the provided search results, the crystal structure of a related compound, N-(tert-butoxycarbonyl)glycyl-(Z)-β-bromodehydroalanine methyl ester, illustrates the detailed conformational and intermolecular hydrogen bonding information that can be obtained from such studies. nih.gov The analysis of N-Boc protected amino acids by X-ray crystallography generally provides insights into the influence of the bulky protecting group on the molecular conformation and packing.

Table 5.4: Information Obtained from X-ray Crystallography
ParameterDescriptionSignificance for this compound
Unit Cell DimensionsThe size and shape of the basic repeating unit of the crystal.Foundational data for structure determination.
Space GroupThe symmetry elements of the crystal.Defines the arrangement of molecules in the crystal.
Atomic CoordinatesThe precise position of each atom in the unit cell.Provides the complete 3D structure.
Bond Lengths and AnglesThe distances between atoms and the angles between bonds.Confirms the molecular connectivity and geometry.
Torsion AnglesThe dihedral angles that define the molecular conformation.Describes the shape of the molecule in the solid state.
Absolute ConfigurationThe absolute spatial arrangement of atoms.Unambiguously confirms the (R) configuration.

Emerging Research Directions and Future Prospects for R N Boc 3 Amino 3 Phenylpropanoic Acid

Exploration of Novel Catalytic Systems for its Synthesis

The synthesis of enantiomerically pure β-amino acids like (R)-N-Boc-3-amino-3-phenylpropanoic acid is a key area of research. nih.gov Traditional methods often involve multiple steps and the use of hazardous reagents. illinois.edu Consequently, the development of novel catalytic systems that are more efficient, selective, and environmentally friendly is a major focus.

Recent advances have seen the emergence of innovative metal-catalyzed reactions. For instance, palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines represent promising strategies for the synthesis of β-amino acid derivatives. illinois.edu These methods utilize readily available starting materials and offer a more direct route to the desired products. illinois.edu Another approach involves the use of chiral Brønsted acids in Mannich-type reactions to achieve high enantioselectivity. organic-chemistry.org

Biocatalysis is also a rapidly growing field for the synthesis of chiral amino acids. nih.govnih.gov Enzymes such as lipases and lyases are being explored for their ability to catalyze the stereoselective synthesis of β-amino acids under mild reaction conditions. mdpi.comresearchgate.net Lipase-catalyzed hydrolysis of racemic β-amino carboxylic esters has been shown to produce enantiomerically pure β-amino acids with excellent yields. mdpi.com Furthermore, the use of microorganisms and engineered enzymes in biocatalytic processes is being investigated to improve efficiency and scalability. numberanalytics.comresearchgate.net

Table 1: Comparison of Novel Catalytic Systems for β-Amino Acid Synthesis
Catalytic SystemKey FeaturesPotential AdvantagesReferences
Palladium-Catalyzed AminocarbonylationIntermolecular reaction of alkenes.Utilizes simple building blocks. illinois.edu
Nickel-Catalyzed CarboxylationCarboxylation of aziridines.Wide functional group tolerance. illinois.edu
Chiral Brønsted Acid CatalysisEnantioselective Mannich-type reactions.High enantioselectivity. organic-chemistry.org
Biocatalysis (e.g., Lipases)Enzyme-catalyzed reactions.Mild conditions, high stereoselectivity, environmentally friendly. mdpi.comnumberanalytics.com

Expanded Applications in Material Science and Supramolecular Chemistry

The unique structural properties of β-amino acids are leading to their exploration in new areas such as material science and supramolecular chemistry. Phenylpropanoic acid derivatives, in general, are being investigated as building blocks for novel polymers. ontosight.ai The incorporation of chiral β-amino acids like this compound into polymer backbones could lead to materials with unique properties, such as specific recognition capabilities or catalytic activity.

In the realm of supramolecular chemistry, β-amino acids have a propensity to form well-defined secondary structures, most notably β-sheets. nih.gov These structures are formed through hydrogen bonding between adjacent peptide strands. nih.gov The ability of β-amino acids to form these stable, layered structures is being explored for the development of new biomaterials, such as hydrogels and nanomaterials. nih.gov The self-assembly properties of these molecules are crucial for creating organized structures at the molecular level. researchgate.net The interactions between the side chains of the amino acids play a significant role in the stability and structure of these assemblies. nih.govnih.gov

Table 2: Potential Applications in Material Science and Supramolecular Chemistry
Application AreaUnderlying PrinciplePotential OutcomeReferences
Polymer ScienceIncorporation as a monomeric unit.Development of functional polymers with chiral properties. ontosight.ai
BiomaterialsSelf-assembly into β-sheet structures.Creation of hydrogels and nanomaterials for biomedical applications. nih.govnih.gov
Supramolecular AssembliesFormation of layered structures through non-covalent interactions.Design of novel materials with ordered molecular architectures. nih.govresearchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

The fine chemical and pharmaceutical industries are increasingly adopting continuous flow chemistry to improve efficiency, safety, and scalability. nih.gov The synthesis of β-amino acids is well-suited for this technology. rsc.orgrsc.org Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. mdpi.com

Several methods for the continuous flow synthesis of β-amino acids have been reported, including the Arndt–Eistert homologation of α-amino acids. rsc.orgrsc.org This multi-step process can be performed in a fully continuous manner, significantly reducing reaction times compared to batch processes. rsc.org Enzymatic reactions, such as lipase-catalyzed Michael additions, have also been successfully implemented in continuous-flow microreactors, demonstrating the potential for efficient and green synthesis of β-amino acid esters. mdpi.commdpi.com

Furthermore, the development of automated synthesis platforms is streamlining the production and analysis of chiral compounds. nih.gov Automated systems can perform reactions, purifications, and analyses with high throughput and reproducibility. The integration of chiral analysis techniques, such as trapped ion mobility-mass spectrometry, into these platforms allows for rapid and sensitive determination of enantiomeric purity. nih.gov

Table 3: Advantages of Flow Chemistry and Automated Synthesis
TechnologyKey AdvantagesApplication to this compound SynthesisReferences
Continuous Flow ChemistryImproved safety, scalability, process control, and efficiency.Enables multi-step syntheses like Arndt–Eistert homologation and enzymatic reactions in a continuous manner. nih.govrsc.orgrsc.orgmdpi.com
Automated Synthesis PlatformsHigh throughput, reproducibility, and integration of analysis.Facilitates rapid optimization of reaction conditions and automated chiral analysis. nih.gov

Sustainable and Green Chemistry Approaches in its Production and Utilization

There is a growing emphasis on developing sustainable and environmentally friendly chemical processes. researchgate.net In the context of this compound, this translates to the use of renewable feedstocks, greener solvents, and catalytic methods that minimize waste. numberanalytics.com

Biocatalysis stands out as a key green chemistry approach. researchgate.netrsc.org The use of enzymes or whole microorganisms for the synthesis of chiral amino acids avoids the need for heavy metal catalysts and harsh reaction conditions. numberanalytics.comresearchgate.net Biotechnological production methods are being developed to synthesize β-amino acids from simple, renewable resources, offering a more sustainable alternative to traditional chemical synthesis. numberanalytics.com

In addition to greener synthesis, the utilization of β-amino acids in applications that promote sustainability is also an area of interest. For example, their use in the development of biodegradable polymers or as components in environmentally benign materials contributes to a circular economy. The principles of green chemistry are being applied across the entire lifecycle of the compound, from its synthesis to its final application.

Table 4: Green Chemistry Approaches
ApproachDescriptionBenefitsReferences
BiocatalysisUse of enzymes or microorganisms as catalysts.Mild reaction conditions, high selectivity, reduced waste, use of renewable resources. numberanalytics.comresearchgate.netrsc.org
Use of Renewable FeedstocksEmploying starting materials derived from biomass.Reduces reliance on fossil fuels and promotes sustainability. numberanalytics.com
Development of Biodegradable MaterialsIncorporating β-amino acids into polymers that can be broken down naturally.Reduces plastic pollution and environmental impact.

Q & A

Q. What are the key physicochemical properties of (R)-N-Boc-3-Amino-3-phenylpropanoic acid, and how are they experimentally determined?

The compound (CAS 161024-80-2) has a molecular formula of C₁₄H₁₉NO₄, a molecular weight of 265.30 g/mol, and a melting point of 123.4°C . Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry and purity.
  • High-Performance Liquid Chromatography (HPLC) : For assessing enantiomeric excess and detecting impurities.
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
  • Differential Scanning Calorimetry (DSC) : For determining melting points and thermal stability .

Q. What are the recommended storage conditions to maintain the stability of this compound?

The compound should be stored at 0–6°C in a tightly sealed, moisture-free environment to prevent Boc-group deprotection or racemization. Long-term stability under these conditions is supported by studies on structurally similar Boc-protected amino acids .

Q. How is this compound typically synthesized, and what are the critical reaction parameters?

A common route involves:

  • Enantioselective Synthesis : Starting from (R)-3-amino-3-phenylpropanoic acid, followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA).
  • Key Parameters : Reaction temperature (0–25°C), solvent choice (THF or DCM), and stoichiometric control to avoid overprotection or side reactions .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis, particularly for chiral applications?

Advanced strategies include:

  • Asymmetric Catalysis : Using chiral catalysts (e.g., Jacobsen’s catalyst) to enhance stereochemical control.
  • Dynamic Kinetic Resolution : To minimize racemization during protection steps.
  • Crystallization Techniques : Solvent-mediated recrystallization to isolate the desired enantiomer .

Q. What analytical methods resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from:

  • Impurity Profiles : Trace solvents or byproducts (e.g., deprotected amines) can skew results. Use LC-MS or 2D NMR to identify contaminants.
  • Assay Conditions : Buffer composition (e.g., pH, ionic strength) affects ligand-receptor interactions. Validate assays under standardized protocols .

Q. How does the Boc protection group influence the compound’s behavior in peptide coupling reactions?

The Boc group:

  • Enhances Solubility : Improves compatibility with non-polar solvents.
  • Reduces Steric Hindrance : Facilitates coupling in solid-phase peptide synthesis (SPPS).
  • Requires Acidic Deprotection : Use TFA or HCl/dioxane, but monitor for β-elimination side reactions in sensitive sequences .

Q. What are the best practices for validating purity in in-vitro studies?

  • Multi-Modal Analysis : Combine HPLC (for chemical purity), NMR (structural confirmation), and circular dichroism (CD) to assess stereochemical integrity.
  • Batch Consistency : Ensure inter-batch reproducibility via comparative MS/MS profiling .

Methodological Considerations

Q. How can researchers mitigate hydrolysis of the Boc group during prolonged experiments?

  • Low-Temperature Storage : Maintain samples at –20°C for long-term storage.
  • Buffered Solutions : Use neutral pH buffers (e.g., PBS) to avoid acid-catalyzed deprotection.
  • Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to detect hydrolysis intermediates .

Q. What computational tools predict the compound’s reactivity in novel synthetic pathways?

  • Density Functional Theory (DFT) : Models transition states for Boc protection/deprotection.
  • Retrosynthetic Software (e.g., Chematica) : Proposes routes based on known analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.